Carbamothioic acid, methyl(1-phenylethyl)-, S-(1-methylethyl) ester
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Overview
Description
Carbamothioic acid, methyl(1-phenylethyl)-, S-(1-methylethyl) ester is an organic compound with a complex structure. It belongs to the class of esters, which are commonly known for their pleasant odors and are often used in fragrances and flavorings. This particular compound has unique properties that make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamothioic acid, methyl(1-phenylethyl)-, S-(1-methylethyl) ester typically involves the esterification of carbamothioic acid with the appropriate alcohols. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. Common reagents include sulfuric acid or hydrochloric acid as catalysts.
Esterification Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Continuous Flow Esterification: Utilizing a packed bed reactor with an acidic resin catalyst.
Purification: The product is purified through distillation or recrystallization to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the ester into the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Ammonia or primary amines in ethanol under reflux conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Amides or thiol esters.
Scientific Research Applications
Carbamothioic acid, methyl(1-phenylethyl)-, S-(1-methylethyl) ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways. For instance, in biological systems, it may interact with enzymes by forming covalent bonds with active site residues, thereby inhibiting enzyme activity. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Carbamothioic acid, ethyl(1-phenylethyl)-, S-(1-methylethyl) ester: Similar structure but with an ethyl group instead of a methyl group.
Carbamothioic acid, methyl(1-phenylethyl)-, S-(1-ethyl) ester: Similar structure but with an ethyl group on the sulfur atom.
Carbamothioic acid, methyl(1-phenylethyl)-, S-(1-propyl) ester: Similar structure but with a propyl group on the sulfur atom.
Uniqueness
Carbamothioic acid, methyl(1-phenylethyl)-, S-(1-methylethyl) ester is unique due to its specific ester configuration, which imparts distinct chemical and physical properties. These properties make it particularly suitable for certain applications where other similar compounds may not perform as effectively.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
93589-59-4 |
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Molecular Formula |
C13H19NOS |
Molecular Weight |
237.36 g/mol |
IUPAC Name |
S-propan-2-yl N-methyl-N-(1-phenylethyl)carbamothioate |
InChI |
InChI=1S/C13H19NOS/c1-10(2)16-13(15)14(4)11(3)12-8-6-5-7-9-12/h5-11H,1-4H3 |
InChI Key |
OESGMNSHWRLNHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC(=O)N(C)C(C)C1=CC=CC=C1 |
Origin of Product |
United States |
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